4-Butoxy-benzoic acid biphenyl-4-YL ester
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Overview
Description
4-Butoxy-benzoic acid biphenyl-4-YL ester is an organic compound with the molecular formula C23H22O3 and a molecular weight of 346.43 g/mol . This compound is known for its unique structural properties, which include a biphenyl group and a butoxy-benzoic acid ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-benzoic acid biphenyl-4-YL ester typically involves the esterification of 4-butoxy-benzoic acid with biphenyl-4-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-benzoic acid biphenyl-4-YL ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Butoxy-benzoic acid biphenyl-4-YL ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Butoxy-benzoic acid biphenyl-4-YL ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The biphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-benzoic acid biphenyl-4-YL ester
- Benzoic acid biphenyl-4-YL ester
- 3,5-Di-tert-butyl-benzoic acid biphenyl-4-YL ester
- Benzoic acid 4-hydroxy-phenyl ester
- 4-Styryl-benzoic acid biphenyl-3-YL ester
- 4-Bromo-benzoic acid biphenyl-4-YL ester
- Benzoic acid 4-benzyl-phenyl ester
- Benzoic acid 4-iodo-phenyl ester
- 4-Bromomethyl-benzoic acid phenyl ester
- 4-Methoxy-benzoic acid quinolin-8-YL ester
Uniqueness
4-Butoxy-benzoic acid biphenyl-4-YL ester is unique due to its butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature influences its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications .
Properties
CAS No. |
55673-03-5 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C23H22O3/c1-2-3-17-25-21-13-11-20(12-14-21)23(24)26-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-16H,2-3,17H2,1H3 |
InChI Key |
VJSYOVZRKMTCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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